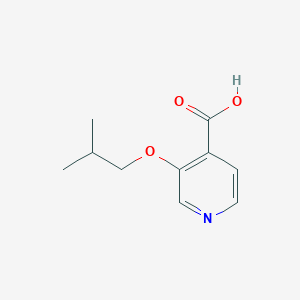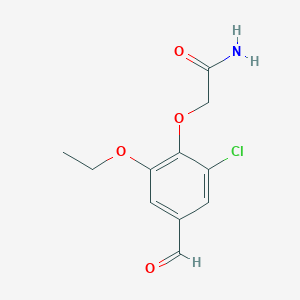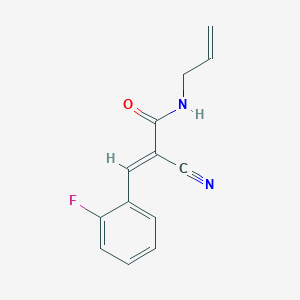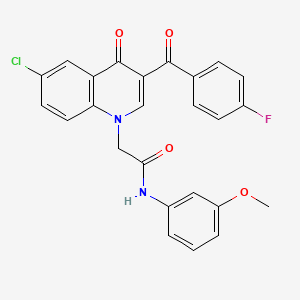
3-Isobutoxyisonicotinic acid
Übersicht
Beschreibung
3-Isobutoxyisonicotinic acid is a chemical compound with the formula C10H13NO3 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
This compound is a yellow solid . Its chemical formula is C10H13NO3, and its molecular weight is 195.22 .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Background: Inflammation is a complex defense-related response triggered by invading microbes or physical injuries. Reactive oxygen species (ROS) play a crucial role in the progression of the inflammatory response cycle . 3-Isobutoxyisonicotinic acid, with its isonicotinoyl motif, has been investigated for its anti-inflammatory potential.
Research Findings:
Future Directions: Further development and fine-tuning of these isonicotinates-based scaffolds hold promise for treating various aberrations .
a. Drug Delivery Systems
The unique chemical structure of this compound could make it a valuable component in drug delivery systems. Researchers are exploring its use as a carrier for targeted drug delivery .
b. Coordination Chemistry
The compound’s functional groups may allow it to act as an anchoring molecule for coordination with metal complexes. For instance, it could be used in self-assembled systems or catalysis .
c. Bioactivity Screening
Researchers are investigating its bioactivity against various targets, including enzymes, receptors, and cellular pathways. These studies may reveal additional applications beyond inflammation inhibition.
d. Material Science
This compound might contribute to the development of novel materials, such as polymers or coatings, due to its unique properties.
Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z.-H., & Khan, F.-A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. DOI: 10.3390/molecules26051272
Usnic Acid. (2022). Molecules, 27(21), 7469. DOI: 10.3390/molecules27217469
Novel Self-assembled Isonicotinic Acid Derivative and Zinc Porphyrin Complex for Dye-sensitized Solar Cells. (2022). Journal of Inorganic and Organometallic Polymers and Materials. DOI: 10.1007/s10904-022-02332-x
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
kansasii .
Mode of Action
Isoniazid, a related compound, is a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
Compounds like isoniazid are known to affect the biosynthesis and salvage pathways of nad+, a crucial coenzyme in various biological reactions .
Pharmacokinetics
Isoniazid, a related compound, is known to be acetylated by n-acetyl transferase to n-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine .
Result of Action
Related compounds like isoniazid have been shown to have antimicrobial effects through inhibiting isocitrate lyase, a key enzyme of an essential pathway for bacterial growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that factors such as temperature, pH, and the presence of other substances can influence the stability and efficacy of many compounds .
Eigenschaften
IUPAC Name |
3-(2-methylpropoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)6-14-9-5-11-4-3-8(9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRAVKWECCUOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate](/img/structure/B2998522.png)

![2-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B2998525.png)
![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2998527.png)
![2-Cyclopropyl-1-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2998528.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2998529.png)




![N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2998540.png)
![2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998542.png)
![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2998543.png)
![8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2998544.png)